molecular formula C16H19BrN2O4 B2785643 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide CAS No. 2034392-43-1

2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide

Cat. No.: B2785643
CAS No.: 2034392-43-1
M. Wt: 383.242
InChI Key: KRBNZIQQCSCUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide is a synthetic compound designed for advanced biochemical and pharmaceutical research. This molecule integrates two key functional groups: a 4-bromophenyl moiety and an N-hydroxysuccinimide (NHS) ester. The bromophenyl group is a common structural feature in compounds investigated for various biological activities. For instance, research has shown that bromophenyl acetamide derivatives can exhibit significant inhibitory potential against enzymes like α-glucosidase and α-amylase, making them candidates for therapeutic development . The NHS ester component is a highly reactive group that facilitates efficient bioconjugation chemistry, allowing researchers to covalently link this molecule to primary amines on proteins, peptides, or other amino-functionalized surfaces . This combination makes the compound a valuable building block for developing targeted probes, antibody-drug conjugates (ADCs), and other bioconjugates for chemical biology and drug discovery applications. The product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O4/c17-13-3-1-12(2-4-13)11-14(20)18-7-9-23-10-8-19-15(21)5-6-16(19)22/h1-4H,5-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBNZIQQCSCUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylamine, undergoes acylation with acetic anhydride to form 4-bromoacetanilide.

    Introduction of the Pyrrolidinone Ring: The 4-bromoacetanilide is then reacted with ethylene oxide in the presence of a base to introduce the ethoxyethyl group. This intermediate is further reacted with succinic anhydride to form the pyrrolidinone ring.

    Final Coupling: The intermediate is coupled with 2-(2-aminoethoxy)ethanol under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyrrolidinone ring.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Molecular Formula

  • C : 18
  • H : 24
  • Br : 1
  • N : 2
  • O : 3

Structural Characteristics

The compound features a bromophenyl group, a dioxopyrrolidine moiety, and an ethoxyethyl chain, contributing to its biological activity. The presence of the bromine atom enhances lipophilicity, which may influence its interaction with biological targets.

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide exhibit significant anticonvulsant properties. Studies have demonstrated that modifications at specific sites can enhance efficacy against seizures. For instance, compounds with polar substituents have shown improved activity in animal models of epilepsy .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders due to its ability to modulate sodium channels. This modulation is crucial in controlling neuronal excitability and preventing hyperexcitability associated with conditions like epilepsy and neuropathic pain .

Cancer Research

Emerging studies suggest that similar compounds can be explored for their anticancer properties. The ability to affect cellular pathways involved in tumor growth and metastasis makes this class of compounds a candidate for further investigation in oncology .

Drug Delivery Systems

The ethoxyethyl component may facilitate the development of drug delivery systems that enhance the bioavailability of therapeutic agents. This aspect is particularly relevant in designing formulations that require improved solubility and stability .

Case Study 1: Anticonvulsant Efficacy

A study conducted on various derivatives highlighted that certain modifications at the N-acetamide position significantly increased anticonvulsant activity in rodent models. The protective indices of these compounds were comparable to established antiseizure medications .

Case Study 2: Sodium Channel Modulation

Research focusing on sodium channel interactions demonstrated that the compound could induce slow inactivation states in neuronal cells. This property is particularly beneficial for treating conditions characterized by excessive neuronal firing .

Case Study 3: Cancer Cell Line Studies

In vitro studies using cancer cell lines indicated that compounds with similar structures could inhibit cell proliferation and induce apoptosis. These findings suggest a pathway for developing novel anticancer therapies based on the core structure of this compound .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity/Use Reference
Target Compound : 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide 4-Bromophenyl, dioxopyrrolidinyl-ethoxyethyl C₁₉H₂₂BrN₂O₄ ~437.3 PROTAC linker (hypothesized)
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide 4-Bromo-3,5-dimethylphenoxy, hydroxymethylphenyl C₁₇H₁₇BrNO₃ 370.2 Antimicrobial screening candidate
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromophenyl, 2-methoxyphenyl C₁₅H₁₄BrNO₂ 324.2 Structural analog to penicillin
N-{2-[2-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)ethoxy]ethyl}phthalimide (5h) Diphenylimidazolidinone, phthalimide C₂₆H₂₂N₃O₆ 472.5 Anticonvulsant activity
2-(4-Bromo-2,6-dimethylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide Cyclohexenyl, bromo-dimethylphenoxy C₁₈H₂₄BrNO₂ 366.3 Unspecified (structural study)

Key Observations :

Structural Variations: The target compound distinguishes itself with a dioxopyrrolidinyl-ethoxyethyl chain, absent in simpler analogs like the 2-methoxyphenyl derivative . This chain likely enhances solubility and enables conjugation to biomolecules (e.g., in PROTACs) . Compound 5h (from ) replaces the dioxopyrrolidine with a diphenylimidazolidinone-phthalimide system, favoring anticonvulsant activity due to improved CNS penetration .

Neurological Applications: Compound 5h’s anticonvulsant activity highlights how imidazolidinone moieties modulate ion channels or neurotransmitter receptors, a feature absent in the target compound .

Synthetic Strategies: The target compound’s synthesis () employs TSTU-mediated coupling in DMF, ensuring efficient amide bond formation. In contrast, analogs like 5h rely on diaminoalkane-mediated alkylation under heating, which may introduce side products .

Physicochemical Properties: The cyclohexenyl-containing analog () exhibits higher lipophilicity (MW = 366.3) than the target compound, likely affecting membrane permeability .

Research Implications and Gaps

  • Target Compound: Its dioxopyrrolidine group positions it as a candidate for PROTAC development, leveraging the moiety’s reactivity for E3 ligase recruitment .
  • Comparative Limitations : While analogs like 5h and the 2-methoxyphenyl derivative have documented bioactivity, the target compound’s pharmacological profile remains unexplored. Further studies on its stability, binding affinity, and metabolic pathways are warranted.

Biological Activity

The compound 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C20H22BrN3O4C_{20}H_{22}BrN_{3}O_{4}, with a molecular weight of 427.31 g/mol. Its structure includes a 4-bromophenyl group, a dioxopyrrolidin moiety, and an ethoxy chain, which are critical for its biological activity.

PropertyDetails
Molecular FormulaC20H22BrN3O4
Molecular Weight427.31 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds containing the bromophenyl and dioxopyrrolidin structures exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential biosynthetic pathways.

  • Case Study : A study evaluating the antimicrobial activity of similar compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Compounds with similar structural features have been tested against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results indicated that these compounds could induce apoptosis in cancer cells.

  • Case Study : In vitro assays using the Sulforhodamine B (SRB) method revealed that derivatives exhibited IC50 values ranging from 10 to 30 µM against MCF7 cells, indicating moderate to high cytotoxicity .

The biological activity of this compound is hypothesized to involve interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or metabolic pathways.
  • Receptor Binding : Potential binding to cellular receptors could modulate signaling pathways relevant to cancer progression or microbial resistance.
  • Membrane Disruption : The hydrophobic nature of the bromophenyl group may facilitate penetration into lipid membranes, leading to cell lysis in microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the bromophenyl or dioxopyrrolidin moieties can significantly affect potency and selectivity.

SubstituentEffect on Activity
BromineEnhances lipophilicity and receptor binding
Ethoxy GroupImproves solubility and bioavailability
Dioxopyrrolidin RingContributes to cytotoxic effects

Q & A

Basic: What are the standard synthetic routes for 2-(4-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of 4-bromophenylacetic acid with a diamine derivative (e.g., 2-(2-aminoethoxy)ethanol) using carbodiimide-based coupling agents (e.g., EDCI) under inert conditions .
  • Step 2 : Introduction of the 2,5-dioxopyrrolidinyl group via nucleophilic substitution or cyclization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization are standard methods to achieve >95% purity .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce epimerization or hydrolysis .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while anhydrous conditions prevent undesired hydrolysis .
  • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates amide bond formation, improving yield from ~60% to >85% .

Basic: What analytical techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the presence of the 4-bromophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the dioxopyrrolidinyl moiety (δ 2.5–3.5 ppm for pyrrolidinyl protons) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 423.08 (C18_{18}H20_{20}BrN2_2O4_4) .

Advanced: How can structural discrepancies in crystallographic data be resolved?

  • X-ray Crystallography : Resolves conformational variations (e.g., dihedral angles between aromatic and pyrrolidinyl groups) observed in asymmetric units .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and validate experimental data .

Basic: What biological assays are suitable for preliminary activity screening?

  • Enzyme Inhibition : Test against proteases (e.g., trypsin-like serine proteases) due to the dioxopyrrolidinyl group’s electrophilic nature .
  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

Advanced: How does the 2,5-dioxopyrrolidinyl moiety influence biological activity?

  • Electrophilic Reactivity : The dioxopyrrolidinyl group acts as a Michael acceptor, forming covalent bonds with cysteine residues in target enzymes .
  • SAR Insights : Substitution at the pyrrolidinyl nitrogen (e.g., methyl vs. ethyl groups) modulates potency and selectivity .

Basic: How should this compound be stored to ensure stability?

  • Storage Conditions : -20°C under argon in amber vials to prevent oxidation and hydrolysis .
  • Solubility : DMSO stock solutions (10 mM) are stable for ≤6 months when stored frozen .

Advanced: What strategies mitigate degradation during long-term biological assays?

  • Lyophilization : Freeze-dried formulations in PBS (pH 7.4) reduce hydrolytic degradation .
  • Antioxidants : Add 0.1% BHT to DMSO stocks to inhibit radical-mediated decomposition .

Basic: What environmental impact studies are relevant for this compound?

  • Biodegradation : OECD 301F assay evaluates aerobic degradation in wastewater .
  • Ecotoxicity : Daphnia magna acute toxicity testing (EC50_{50}) determines aquatic risk .

Advanced: How can computational models predict environmental fate?

  • QSAR Models : Predict logP (2.8) and biodegradation half-life (~30 days) using EPI Suite .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess adsorption potential .

Basic: What collaborations are needed to advance research on this compound?

  • Interdisciplinary Teams : Organic chemists (synthesis), biologists (activity screening), and computational scientists (SAR modeling) .
  • Custom Synthesis Services : Partner with facilities offering isotopic labeling (e.g., 13^{13}C for metabolic studies) .

Advanced: How can structural analogs improve target selectivity?

  • Isosteric Replacement : Substitute bromophenyl with chlorophenyl to enhance lipophilicity (clogP from 2.8 to 3.1) .
  • Heterocyclic Modifications : Replace dioxopyrrolidinyl with tetrahydrofuran to reduce off-target reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.